5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile
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Overview
Description
5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile is a complex organic compound that belongs to the indolo[3,2-b]carbazole family. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the double Fischer indolization of the bis-phenylhydrazone of 2,5-dimethyl-1,4-cyclohexanedione . Another approach includes the condensation of indole with aliphatic aldehydes, followed by Pd-mediated cyclization of a diphenyl phenylenediamine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a wide range of substituted indolo[3,2-b]carbazole derivatives .
Scientific Research Applications
5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a ligand for the TCDD (Ah) receptor, influencing various biological processes . The compound’s unique structure allows it to interact with different molecular targets, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
5,11-Dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde: This compound is structurally similar and has been used as a ligand for the TCDD (Ah) receptor.
Indolo[3,2-b]carbazole derivatives: These compounds share a similar core structure and have been studied for their electronic and optical properties.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its versatility in scientific research make it a valuable compound for further study .
Properties
IUPAC Name |
5,11-dihydroindolo[3,2-b]carbazole-12-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3/c20-10-14-18-12-6-2-4-8-16(12)21-17(18)9-13-11-5-1-3-7-15(11)22-19(13)14/h1-9,21-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAHJZAFQAWMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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